4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide
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Overview
Description
4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps. One common route includes:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and an appropriate electrophile.
Attachment of the Thiophene Moiety: The thiophene ring can be attached via a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Coupling: The final step involves coupling the benzothiazole and piperazine intermediates under conditions that promote amide bond formation, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and benzothiazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at specific sites, such as the amide bond, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the amide bond can yield amines.
Scientific Research Applications
4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.
Biological Studies: It can serve as a probe or tool compound in biological assays to study various biochemical pathways.
Mechanism of Action
The mechanism of action of 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzothiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the piperazine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide
- 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]piperazine-1-carboxamide
- 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]piperazine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activity and physicochemical properties. The presence of the thiophene ring, in particular, can enhance its electronic properties and potential interactions with biological targets.
Properties
IUPAC Name |
4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c1-13-10-14(2)17-16(11-13)21-19(26-17)23-7-5-22(6-8-23)18(24)20-12-15-4-3-9-25-15/h3-4,9-11H,5-8,12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQOGLBRJKZSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)NCC4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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